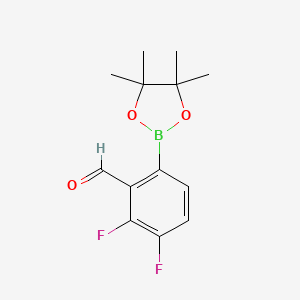

3,4-Difluoro-2-formylphenylboronic acid pinacol ester

Description

3,4-Difluoro-2-formylphenylboronic acid pinacol ester is a boronic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a formyl group at the 2-position, and a pinacol ester protecting the boronic acid moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated biaryl systems, which are critical in pharmaceuticals and materials science . The pinacol ester enhances solubility in organic solvents (e.g., chloroform, acetone) compared to the parent boronic acid, facilitating synthetic applications .

Properties

IUPAC Name |

2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCWPBWUTGMKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-formylphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluorobenzaldehyde with pinacolborane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium, which facilitates the formation of the boronic ester. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate to neutralize the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation.

Boronic Acids: Formed through hydrolysis

Scientific Research Applications

Organic Synthesis

The compound is widely employed in organic synthesis as an intermediate for various chemical reactions:

- Suzuki-Miyaura Coupling Reactions : It acts as a boronic ester that reacts with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

- Synthesis of Pharmaceutical Intermediates : The compound has been utilized in developing active pharmaceutical ingredients (APIs), enhancing the structural diversity of drug candidates .

Medicinal Chemistry

In medicinal chemistry, 3,4-Difluoro-2-formylphenylboronic acid pinacol ester has shown potential in:

- Drug Development : It serves as a precursor for boron-containing pharmaceuticals, which may exhibit improved therapeutic properties due to the difluorinated structure enhancing metabolic stability .

- Fluorescent Probes : The compound has been explored for use in developing fluorescent probes that detect reactive oxygen species (ROS) in biological systems.

Material Science

The compound is also significant in material science:

- Advanced Materials : It is used in synthesizing polymers and nanomaterials, contributing to innovations in material properties and functionalities .

- Catalysis : Its role as a reagent in catalytic processes allows for efficient transformations necessary for producing novel materials.

Synthesis of Antitumor Agents

Research has demonstrated the successful application of this compound in synthesizing potential antitumor agents through cross-coupling reactions. The incorporation of difluoro and formyl groups enhances the bioactivity of synthesized compounds, making them promising candidates for further development .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-formylphenylboronic acid pinacol ester primarily involves its ability to participate in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to facilitate the transfer of the organic group to the palladium center, followed by the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Group Variations

2-Formylbenzeneboronic Acid Pinacol Ester (Compound 29)

- Structure : Lacks fluorine substituents but retains the formyl group.

- Biological Activity : Acts as a potent inhibitor of penicillin-binding protein 1b (PBP1b) at micromolar concentrations, highlighting the importance of the formyl group for binding .

3,5-Difluoro-4-hydroxybenzeneboronic Acid Pinacol Ester

- Structure : Contains a hydroxyl group at the 4-position and fluorines at 3- and 5-positions.

- Solubility: The hydroxyl group increases polarity, reducing solubility in non-polar solvents (e.g., methylcyclohexane) compared to the target compound .

- Applications: Primarily used in fluorinated phenol synthesis rather than cross-coupling due to competing reactivity of the hydroxyl group .

2,4-Difluoro-3-formylphenylboronic Acid Pinacol Ester

Solubility and Reactivity

Key Research Findings

Solubility Advantage : Pinacol esters universally exhibit higher solubility than parent boronic acids, with chloroform being the optimal solvent for reactions .

Fluorine Substitution Effects : Fluorine atoms at meta/para positions enhance stability and reactivity in cross-coupling, while ortho fluorines may introduce steric hindrance .

Formyl Group Utility : The formyl group serves as a versatile handle for post-functionalization (e.g., condensation reactions), a feature absent in hydroxyl- or acetyl-substituted analogs .

Biological Activity

3,4-Difluoro-2-formylphenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by a formyl group and fluorine substituents, positions it as a potential candidate for biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 254.08 g/mol. The presence of fluorine atoms enhances the compound's reactivity and stability, which is critical for its biological interactions.

Mechanisms of Biological Activity

Boronic acids and their derivatives are known to interact with various biological molecules, primarily through reversible covalent bonding with diols. This property is significant for enzyme inhibition and drug design. The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by forming stable complexes with active site residues.

- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some boronic esters have been investigated for their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids. For instance, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains:

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| Compound A | 6.25 | E. coli |

| Compound B | 3.12 | S. aureus |

| Compound C | 12.5 | E. faecalis |

These findings suggest that the incorporation of fluorine may enhance the potency of boronic acids against resistant bacterial strains .

Enzyme Inhibition Studies

Research has shown that boronic acids can effectively inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. For instance, studies indicated that certain derivatives exhibited low MIC values when tested against KPC-producing strains . The specific role of this compound in these interactions remains to be fully elucidated.

Case Studies

- Inhibition of Proteasome Activity : A study conducted on a series of boronic acid derivatives demonstrated that modifications at the para position significantly influenced proteasome inhibition. The introduction of fluorine groups was found to enhance binding affinity .

- Anticancer Applications : Another investigation focused on the use of boronic acid derivatives in targeting cancer cell lines. The study revealed that compounds with formyl groups exhibited increased cytotoxicity compared to their non-functionalized counterparts .

Q & A

Basic: What synthetic routes are commonly used to prepare 3,4-difluoro-2-formylphenylboronic acid pinacol ester?

Methodological Answer:

The synthesis typically involves two key steps: (1) introducing the boronic acid moiety via lithiation/borylation of a fluorinated aryl precursor, and (2) protecting the boronic acid with pinacol to enhance stability. For example, Suzuki-Miyaura coupling precursors can be synthesized by reacting 3,4-difluoro-2-formylbromobenzene with bis(pinacolato)diboron under palladium catalysis . The reaction requires anhydrous conditions (e.g., THF solvent, inert atmosphere) and temperatures between 60–80°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >97% purity, as validated by GC analysis .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration. The formyl proton appears as a singlet at ~10 ppm in NMR, while fluorine signals split due to coupling .

- GC or HPLC : Quantify purity (>97%) using retention time comparison against standards .

- Melting Point : Differential scanning calorimetry (DSC) verifies thermal stability, with typical melting points between 50–60°C for analogous pinacol esters .

Advanced: How do the fluorine and formyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The fluorine atoms act as electron-withdrawing groups, enhancing electrophilicity at the boron center and accelerating transmetallation in Suzuki-Miyaura reactions. However, steric hindrance from the ortho-fluorine may reduce coupling efficiency with bulky aryl halides. The formyl group introduces a reactive site for post-coupling modifications (e.g., reductive amination), but its electron-withdrawing nature can destabilize the boronate intermediate. Optimal conditions (e.g., Pd(OAc)/SPhos catalyst, KPO base in toluene/water) balance these effects .

Advanced: How can researchers address low yields in Suzuki-Miyaura reactions using this boronic ester?

Methodological Answer:

Low yields often stem from:

- Competitive Protodeboronation : Mitigate by using degassed solvents and avoiding strong acids.

- Steric Hindrance : Switch to bulkier ligands (e.g., XPhos) or increase reaction temperature (80–100°C).

- Catalyst Poisoning : Pre-purify the boronic ester via recrystallization (hexane/CHCl) to remove trace impurities .

Validate reaction progress by TLC or in situ NMR to monitor boronate consumption .

Data Contradiction: Why do studies report varying coupling efficiencies for this compound?

Methodological Answer:

Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but increase side reactions. Non-polar solvents (toluene) favor transmetallation but slow kinetics .

- Substituent Position : Meta-fluorine vs. para-formyl positioning alters electronic effects. Computational DFT studies suggest the formyl group’s resonance effects dominate over fluorine’s inductive effects in certain cases .

- Catalyst Loading : Pd concentrations <1 mol% reduce turnover, while >5 mol% increase side-product formation .

Stability: What storage conditions are optimal for long-term stability?

Methodological Answer:

Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronate ester. Desiccate with molecular sieves (3Å) to avoid moisture ingress. Stability studies show <5% decomposition over 12 months under these conditions . For lab use, aliquot into amber vials to limit light exposure, which can degrade the formyl group .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation using fume hoods .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic hydrolysis.

- Waste Disposal : Treat as halogenated waste (due to fluorine content) and incinerate at >1,000°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.